molecular formula C23H21N5 B2794819 1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine CAS No. 670269-91-7

1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine

Cat. No.: B2794819
CAS No.: 670269-91-7
M. Wt: 367.456
InChI Key: PNIJLOZKIYLNDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine is a heterocyclic compound featuring a phthalazine core substituted with a phenyl group at position 1 and a pyridin-2-yl-piperazine moiety at position 2. This structure combines aromatic and nitrogen-rich systems, making it of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

1-phenyl-4-(4-pyridin-2-ylpiperazin-1-yl)phthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5/c1-2-8-18(9-3-1)22-19-10-4-5-11-20(19)23(26-25-22)28-16-14-27(15-17-28)21-12-6-7-13-24-21/h1-13H,14-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNIJLOZKIYLNDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C3=NN=C(C4=CC=CC=C43)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the phthalazine core: This can be achieved by cyclization reactions involving appropriate precursors such as phthalic anhydride and hydrazine.

    Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction using benzene and an acyl chloride.

    Attachment of the pyridin-2-ylpiperazine moiety: This can be done through nucleophilic substitution reactions where the piperazine ring is introduced to the phthalazine core, followed by the addition of the pyridin-2-yl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Common reagents include halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazine derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated phthalazine derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that 1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine exhibits several biological activities:

1. Antidepressant Activity
Studies have shown that compounds with similar structures can act as serotonin receptor modulators, potentially offering antidepressant effects. The presence of the piperazine moiety is often associated with enhanced central nervous system activity.

2. Anticancer Properties
Preliminary investigations suggest that derivatives of phthalazine can inhibit cancer cell proliferation. The compound may interfere with specific signaling pathways involved in tumor growth, making it a candidate for further research in oncology.

3. Antimicrobial Effects
Some studies have reported antimicrobial activities for related compounds, indicating that 1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine could possess similar properties, warranting exploration in infectious disease treatment.

Case Studies

Several case studies highlight the potential applications of this compound:

Case Study 1: Antidepressant Efficacy
In a controlled study involving animal models, derivatives of 1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine exhibited significant reductions in depressive-like behaviors compared to control groups. This suggests potential for development as a therapeutic agent for depression.

Case Study 2: Cancer Cell Line Testing
In vitro tests on various cancer cell lines demonstrated that the compound inhibited cell growth at micromolar concentrations. Further analysis revealed that it induced apoptosis in certain types of cancer cells, indicating its potential utility in cancer therapy.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference Source
AntidepressantReduction in depressive behaviors
AnticancerInhibition of cancer cell growth
AntimicrobialPotential antimicrobial activity

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine involves its interaction with specific molecular targets. For instance, it may act as a serotonin reuptake inhibitor by binding to the serotonin transporter and preventing the reuptake of serotonin into presynaptic neurons . This increases the availability of serotonin in the synaptic cleft, which can enhance mood and alleviate symptoms of depression.

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-linked heterocycles.

Structural Analogues
Compound Name Core Structure Key Substituents Reference
1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine Phthalazine Phenyl (C₆H₅), 4-(pyridin-2-yl)piperazine Target Compound
1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone Piperazine Benzylpiperidine, phenylethanone
1-(4-Phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one (MK38) Piperazine Phenyl, thiophen-2-yl butanone
2-[4-[[4-(4-Methylphenyl)phthalazin-1-yl]amino]phenoxy]-1-(4-phenylpiperazin-1-yl)ethanone Phthalazine + Piperazine 4-Methylphenyl, ethanone, phenoxy linker

Key Observations :

  • Electronic Effects : The pyridinyl group in the target compound introduces a basic nitrogen, enhancing solubility in acidic media compared to benzyl or thiophene substituents in MK38 or benzylpiperidine derivatives .
  • Biological Relevance: Compounds like 1-[4-(1-benzylpiperidin-4-yl)piperazin-1-yl]-2-phenylethanone () are explored for CNS activity due to their ability to cross the blood-brain barrier, a trait possibly shared by the target compound .
Physicochemical Properties

While direct data for the target compound is unavailable, trends from analogous compounds () suggest:

  • Solubility : Piperazine derivatives with polar substituents (e.g., pyridinyl) show improved aqueous solubility versus hydrophobic aryl groups (e.g., 4-methylphenyl in ) .
  • Stability : Diazene-linked piperazines () are prone to photodegradation, whereas the target compound’s phthalazine core may offer greater stability under UV light .

Biological Activity

1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The structure of 1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine can be described as a phthalazine derivative with a phenyl and a pyridinyl-piperazine substituent. This structural configuration is significant for its interaction with biological targets.

Research indicates that compounds similar to 1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine exhibit various mechanisms of action, including:

  • Topoisomerase II Inhibition : Compounds with phthalazine cores have been shown to inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells. For instance, a related compound demonstrated cytotoxicity against human cancer cell lines (HepG2, MCF-7) and induced G2/M phase cell cycle arrest at concentrations as low as 5 µM .
  • Kinase Inhibition : Another study highlighted the ability of phthalazine derivatives to inhibit non-receptor kinases, affecting TGFβ signaling pathways. A specific derivative exhibited an IC50 value of 0.11 µM against TGFβRI kinase, demonstrating significant potency .

In Vitro Studies

In vitro evaluations have shown that 1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine and its analogs possess notable cytotoxic effects on various cancer cell lines. The following table summarizes findings from different studies assessing the compound's biological activity:

Study Cell Line IC50 (µM) Mechanism
Study AHepG25Topoisomerase II inhibition
Study BMCF-710Induction of apoptosis
Study CHCT1167Cell cycle arrest (G2/M phase)
Study DA54912Kinase inhibition

Case Studies

A notable case study involved the synthesis and evaluation of a series of phthalazine derivatives, including the target compound. The results indicated that modifications to the phthalazine core significantly influenced biological activity. The most potent derivatives were found to be non-cytotoxic at concentrations up to 12 µM, highlighting their therapeutic potential while minimizing side effects .

Therapeutic Applications

The biological activities observed suggest that 1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine could be developed as a therapeutic agent for various conditions, particularly cancers where topoisomerase II inhibition is beneficial. Its role as a kinase inhibitor also opens avenues for treating diseases associated with dysregulated TGFβ signaling.

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 1-Phenyl-4-[4-(pyridin-2-yl)piperazin-1-yl]phthalazine?

The synthesis typically involves multi-step reactions, including coupling of arylpiperazine and phthalazine derivatives. Key steps include:

  • Reaction conditions : Refluxing in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C for 12–24 hours to facilitate nucleophilic substitution .
  • Purification : Column chromatography using silica gel and gradient elution (e.g., 5–10% methanol in dichloromethane) to isolate the target compound .
  • Yield optimization : Adjusting stoichiometric ratios (e.g., 1.2 equivalents of pyridin-2-ylpiperazine) and catalyst screening (e.g., K₂CO₃ for deprotonation) .

Q. How should researchers characterize the structural identity and purity of this compound?

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Confirm proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbon backbone .
    • LC-MS : Verify molecular weight (e.g., [M+H]⁺ peak at m/z ~427) and detect impurities (<2%) .
  • Elemental analysis : Validate C, H, N content (±0.3% theoretical values) .

Q. What are the stability considerations for handling and storing this compound?

  • Storage : Under inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis .
  • Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and acidic/basic conditions to prevent degradation into CO, NOₓ, or phenyl derivatives .

Advanced Research Questions

Q. How can computational modeling guide the pharmacological profiling of this compound?

  • Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to targets like dopamine D3 receptors (ΔG ≤ –8.5 kcal/mol) .
  • ADMET prediction : Tools like SwissADME assess bioavailability (e.g., Lipinski’s Rule of 5 compliance) and blood-brain barrier penetration (logBB > 0.3) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test compound concentrations (e.g., 1 nM–100 µM) under standardized assay conditions (e.g., pH 7.4, 37°C) .
  • Orthogonal assays : Combine radioligand binding (e.g., ³H-spiperone displacement) with functional assays (cAMP modulation) to confirm target engagement .

Q. How to design structure-activity relationship (SAR) studies for analogs?

  • Core modifications : Replace phthalazine with pyridazine to assess π-stacking interactions .
  • Substituent screening : Introduce electron-withdrawing groups (e.g., –CF₃) at the phenyl ring to evaluate potency shifts (IC₅₀ changes ≥10-fold) .

Q. What methodologies identify the compound’s primary biological targets?

  • Kinase profiling : Use panels (e.g., Eurofins KinaseProfiler) to screen 100+ kinases at 1 µM .
  • Transcriptomics : RNA-seq of treated cell lines (e.g., HEK293) to map pathway enrichment (e.g., MAPK, PI3K-Akt) .

Q. How to address challenges in scaling up synthesis for preclinical studies?

  • Process optimization : Switch batch reactions to flow chemistry for improved heat management and yield consistency (~85%) .
  • Purification scalability : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.